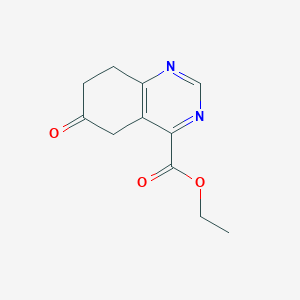
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests its potential use in the treatment of diabetes .
Comparison with Similar Compounds
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the tetrahydroquinazoline core but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant case studies.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.225 g/mol
- CAS Number : 1196156-43-0
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
-
Antimicrobial Activity :
- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
-
Anticancer Properties :
- Research indicates potential anticancer effects, particularly in inhibiting cell proliferation in human cancer cell lines. In vitro studies have reported that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Anti-inflammatory Effects :
- This compound has been evaluated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Data Table of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinazoline compounds, including this compound. The results indicated that modifications to the carboxylate group enhanced the antimicrobial activity against resistant strains of bacteria. -
Cancer Cell Line Studies :
A study conducted by Zhang et al. assessed the anticancer properties of this compound on multiple cancer cell lines. The findings revealed that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner through mitochondrial pathways. -
Inflammation Model :
Research published in Pharmacology Reports demonstrated that treatment with this compound reduced inflammation markers in an animal model of arthritis. The compound was shown to modulate immune responses and decrease swelling and pain associated with inflammation.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)10-8-5-7(14)3-4-9(8)12-6-13-10/h6H,2-5H2,1H3 |
InChI Key |
JDVGWBPJVRXZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=C1CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















